1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

Übersicht

Beschreibung

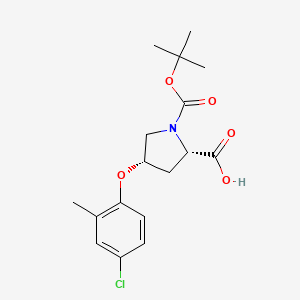

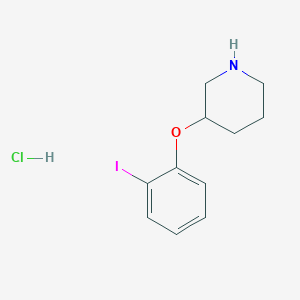

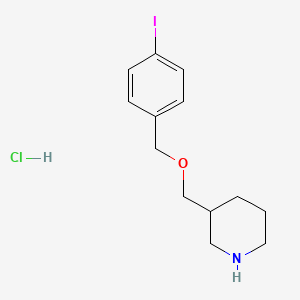

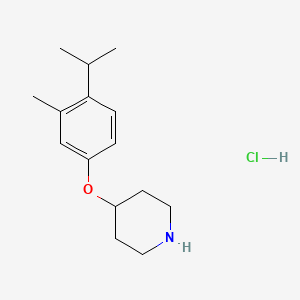

“1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride” is a compound that contains a pyrrolidine ring and a piperidine ring. Pyrrolidine and piperidine are both five-membered and six-membered nitrogen-containing heterocyclic compounds, respectively. They are often used as building blocks in the synthesis of various pharmaceuticals due to their versatile reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and piperidine rings, possibly through a cyclization reaction. The exact method would depend on the starting materials and the specific conditions required .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring and a piperidine ring, which are both saturated heterocycles. This means they contain single bonds only and have one or more atoms (in this case, nitrogen) in the ring besides carbon .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrrolidine and piperidine rings. These nitrogen atoms could act as nucleophiles in reactions with electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and piperidine rings. For example, these rings could influence the compound’s solubility, boiling point, and melting point .

Wissenschaftliche Forschungsanwendungen

Enamine Chemistry and Cycloaddition Reactions

The compound has been studied in the context of enamine chemistry, specifically in cycloaddition reactions between enaminothiones and electrophilic olefins and acetylenes. This research contributes to understanding the chemical behavior of such compounds in reactions that produce various thiopyrans, elucidating their reaction mechanisms and potential applications in synthetic chemistry (Rasmussen, Shabana, & Lawesson, 1981).

Synthesis and Pharmacological Activity

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride has been explored in the synthesis of novel compounds with potential pharmacological activities, such as antiarrhythmic and antihypertensive effects. These studies have focused on the synthesis of pyrrolidin-2-one and pyrrolidine derivatives, analyzing their electrocardiographic, antiarrhythmic, and antihypertensive activities, as well as their alpha-adrenoceptor binding affinities (Malawska et al., 2002).

Cyclopropanone Equivalents and Synthetic Applications

The compound has been used in the development of cyclopropanone equivalents, reacting with various nucleophiles. These derivatives have been utilized in the formation of pyrroles, pyrrolines, and pyrrolizidines, showcasing its versatility in organic synthesis (Wasserman, Dion, & Fukuyama, 1989).

Kappa-Receptor Agonists Synthesis

Research has been conducted on synthesizing kappa-opioid receptor agonists using a nucleus based on this compound. These studies have led to the identification of potent and selective kappa-receptor agonists, which could have implications in pain management and other medical applications (Scopes et al., 1992).

Muscarinic Acetylcholine Receptors Ligands

The compound has been part of studies to develop ligands for muscarinic acetylcholine receptors, aiming to create probes for measuring endogenous neurotransmitter levels. Such research contributes to the understanding of the nervous system and the development of diagnostic tools (Skaddan et al., 2000).

Synthesis of Naphthyridone p38 MAP Kinase Inhibitor

It has also been used in the synthesis of a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. The research involved developing a novel synthesis method suitable for large-scale preparation, contributing to the field of medicinal chemistry (Chung et al., 2006).

Wirkmechanismus

Target of Action

It’s known that this compound is used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks .

Mode of Action

The compound interacts with its targets through a process known as asymmetric synthesis. This process involves the use of a chiral catalyst (in this case, 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride) to influence the stereochemical outcome of a reaction . The compound is used to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of optically active organic building blocks, which are essential components of many biochemical pathways .

Result of Action

The primary result of the action of this compound is the production of optically active organic building blocks . These building blocks can be used in the synthesis of a wide range of organic compounds, including pharmaceuticals and other bioactive molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the reaction medium, temperature, and the presence of other substances that can interact with the compound . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9;;/h9-11,13H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMUXMBSVXVYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCC(CC2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)

![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)

![4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1398231.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1398232.png)

![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)

![4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398243.png)

![4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398244.png)

![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)